ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
Description
Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core modified with an acetamido linker and a substituted 4-oxo-4H-pyran moiety. The pyran ring is further functionalized at position 6 with an indolin-1-ylmethyl group. Indoline derivatives are associated with pharmacological activity, particularly in central nervous system (CNS) and anticancer therapies, while pyranone rings are common in antimicrobial and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-2-31-25(30)19-8-4-5-9-20(19)26-24(29)16-33-23-15-32-18(13-22(23)28)14-27-12-11-17-7-3-6-10-21(17)27/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROTXMBYYXJCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Pyran Ring: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Linking the Indole and Pyran Units: The indole derivative is then coupled with the pyran ring through a nucleophilic substitution reaction, often using a base such as sodium hydride (NaH) to deprotonate the indole nitrogen.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxindole derivatives.
Reduction: The carbonyl groups within the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: HNO₃ for nitration, Br₂ in acetic acid for bromination.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of heterocyclic compounds.
Biology
Biologically, this compound has potential applications in the development of new pharmaceuticals. The indole and pyran moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other fine chemicals. Its complex structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can interact with tryptophan-binding proteins, while the pyran ring can modulate enzyme activity. The benzoate ester group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 () share the ethyl benzoate core but differ in substituents:
- I-6230: Pyridazinylphenethylamino group at position 3.
- I-6232: 6-Methylpyridazinylphenethylamino group at position 4.
- I-6273: Methylisoxazolylphenethylamino group at position 4.
- I-6373 : 3-Methylisoxazolylphenethylthio group at position 4.
- I-6473 : 3-Methylisoxazolylphenethoxy group at position 4.
Key Differences :
- Linker Type: The target compound uses an acetamido-oxy linker, whereas compounds employ phenethylamino, phenethylthio, or phenethoxy linkers.
- Heterocycles: The indoline-pyranone system in the target contrasts with pyridazine or isoxazole substituents in compounds. These heterocycles influence solubility and target affinity; indoline may enhance CNS penetration, while pyridazine/isoxazole could optimize kinase inhibition .
Table 1: Structural Comparison of Ethyl Benzoate Derivatives
Benzoate Esters in Pesticide Chemistry ()
Pesticide-active benzoate esters, such as tribenuron methyl and diclofop-methyl, feature simpler substituents tailored for herbicidal activity:
- Tribenuron methyl : Sulfonylurea group for acetolactate synthase inhibition.
- Pyriminobac-methyl: Dimethoxypyrimidinyl and methoxyiminoethyl groups for rice weed control.
Key Differences :
- Functional Groups: The target compound’s indoline-pyranone system is absent in pesticides, which prioritize sulfonylureas or chlorinated aryl groups for plant enzyme targeting.
- Applications : The structural complexity of the target suggests pharmaceutical rather than agricultural use.
Biological Activity
Ethyl 2-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.44 g/mol. The compound features an indolin moiety linked to a pyran ring, which is known for its diverse pharmacological properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the indole or indolin structure have been reported to possess potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| Indolin derivatives | Antibacterial | Disruption of cell wall synthesis |
| Pyran derivatives | Antifungal | Inhibition of ergosterol biosynthesis |
Antitumor Activity
Research indicates that this compound may exhibit antitumor properties. A study on related compounds showed that certain indolin derivatives induced apoptosis in cancer cell lines, such as HepG2 (human hepatoblastoma). The proposed mechanism involves the activation of pro-apoptotic pathways and inhibition of cell proliferation.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. For example, a study involving palladium(II) complexes demonstrated varying degrees of cytotoxic effects on cancer cells, suggesting that the biological activity of indolin-based compounds can be enhanced through metal coordination.
Case Studies
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Synthesis and Characterization
- A recent study synthesized several indolin-based pyran derivatives and characterized them using techniques such as NMR and mass spectrometry. The resulting compounds were screened for biological activity, revealing promising results against pathogenic microorganisms.
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Structure-Activity Relationship (SAR)
- Research focusing on the SAR of indolin derivatives indicated that modifications at specific positions significantly affect their biological activity. For instance, electron-withdrawing groups at the para position of aromatic rings enhanced antibacterial efficacy compared to electron-donating groups.
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Clinical Relevance
- The potential application of this compound in treating resistant bacterial infections has been highlighted in recent literature. Its unique structure may offer advantages over existing antibiotics by targeting multiple pathways in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
